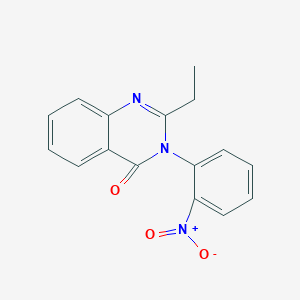

2-ethyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-etil-3-(2-nitrofenil)quinazolin-4(3H)-ona , pertenece a la familia de las quinazolinonas. Su estructura química presenta un núcleo de quinazolinona con un grupo etilo en la posición 2 y un grupo nitrofenilo en la posición 3. Las quinazolinonas exhiben propiedades farmacológicas interesantes y han sido estudiadas ampliamente debido a sus potenciales aplicaciones terapéuticas .

Métodos De Preparación

Rutas de Síntesis: Varias rutas sintéticas conducen a la formación de 2-etil-3-(2-nitrofenil)quinazolin-4(3H)-ona. Un enfoque común involucra la condensación de 2-aminobenzonitrilo con acetoacetato de etilo, seguido de la nitración del intermedio de quinazolinona resultante. La reacción procede de la siguiente manera:

2-aminobenzonitrilo+acetoacetato de etilo→2-etil-3-(2-nitrofenil)quinazolin-4(3H)-ona

Condiciones de Reacción: La reacción generalmente ocurre bajo condiciones de reflujo utilizando un solvente adecuado (por ejemplo, etanol o ácido acético). Los catalizadores ácidos o básicos pueden emplearse para facilitar el paso de ciclización. La nitración del intermedio se puede lograr utilizando ácido nítrico concentrado y ácido sulfúrico.

Producción Industrial: 2-etil-3-(2-nitrofenil)quinazolin-4(3H)-ona no se produce a gran escala industrialmente. Los laboratorios de investigación y las empresas farmacéuticas la sintetizan para investigaciones adicionales.

Análisis De Reacciones Químicas

Reactividad: 2-etil-3-(2-nitrofenil)quinazolin-4(3H)-ona experimenta diversas reacciones químicas:

Reducción: La reducción del grupo nitro produce la aminoquinazolinona correspondiente.

Sustitución: Las reacciones de sustitución en el anillo de quinazolinona pueden modificar sus propiedades.

Oxidación: La oxidación del grupo etilo puede conducir a diversos derivados.

Reducción: Hidrogenación utilizando un catalizador metálico (por ejemplo, paladio sobre carbón).

Sustitución: Agentes alquilantes o nucleófilos (por ejemplo, haluros de alquilo, aminas).

Oxidación: Agentes oxidantes (por ejemplo, permanganato de potasio).

Productos Principales: Los productos principales dependen de las condiciones de reacción específicas y los sustituyentes. Por ejemplo:

- Reducción: Aminoquinazolinona.

- Sustitución: Derivados alquilados o arilados.

- Oxidación: Derivados de quinazolinona oxidados.

Aplicaciones Científicas De Investigación

2-etil-3-(2-nitrofenil)quinazolin-4(3H)-ona encuentra aplicaciones en:

Química Medicinal: Los investigadores exploran su potencial como agente anticancerígeno, antimicrobiano o antiinflamatorio.

Biología: Puede servir como una sonda fluorescente o un inhibidor enzimático.

Industria: Sus derivados podrían ser útiles en ciencia de materiales o electrónica orgánica.

Mecanismo De Acción

El mecanismo exacto de los efectos de 2-etil-3-(2-nitrofenil)quinazolin-4(3H)-ona varía según su aplicación específica. Puede interactuar con objetivos celulares, modular vías de señalización o inhibir enzimas. Se necesitan estudios adicionales para dilucidar su modo de acción preciso.

Comparación Con Compuestos Similares

2-etil-3-(2-nitrofenil)quinazolin-4(3H)-ona se destaca por su combinación única de un grupo etilo, una porción nitrofenilo y el andamiaje de quinazolinona. Los compuestos similares incluyen otras quinazolinonas, pero sus sustituyentes difieren, afectando sus propiedades y aplicaciones.

Propiedades

Fórmula molecular |

C16H13N3O3 |

|---|---|

Peso molecular |

295.29 g/mol |

Nombre IUPAC |

2-ethyl-3-(2-nitrophenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H13N3O3/c1-2-15-17-12-8-4-3-7-11(12)16(20)18(15)13-9-5-6-10-14(13)19(21)22/h3-10H,2H2,1H3 |

Clave InChI |

MEMUYJDUBUHFRA-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)

![3-Isobutyl-5-[2-(2-methoxyanilino)-1,3-thiazol-4-YL]-5-methyldihydro-2(3H)-furanone](/img/structure/B11651788.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)

![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)

![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)

![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)

![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)

![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)

![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)